molecular formula C9H10BrNO2 B1298726 (r)-3-(p-Bromophenyl)-beta-alanine CAS No. 479074-63-0

(r)-3-(p-Bromophenyl)-beta-alanine

Cat. No.: B1298726
CAS No.: 479074-63-0
M. Wt: 244.08 g/mol
InChI Key: RBOUYDUXPMAYMJ-MRVPVSSYSA-N
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Description

®-3-(p-Bromophenyl)-beta-alanine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a bromophenyl group attached to a beta-alanine backbone, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.

Scientific Research Applications

  • Antihypertensive Effects :

    • A derivative, β-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine, demonstrated significant long-acting antihypertensive effects in animal models. This compound was synthesized through various methods and evaluated for its pharmacological properties, indicating its potential in developing antihypertensive medications (Crooij & Eliaers, 1969).
  • Photoaffinity Reagents :

    • The compound has been utilized in the preparation of carbene-yielding amino acids for peptide photoaffinity reagents. This application is particularly relevant in biochemical studies involving the labeling and study of biological molecules, demonstrating its versatility in research applications (Shih & Bayley, 1985).
  • Cyclic Peptides and Conjugates :

    • Derivatives of (R)-3-(p-Bromophenyl)-beta-alanine, such as N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine (BBAL), have been synthesized for use in solid-phase peptide synthesis. This allows the introduction of a side-chain bromoacetyl group in peptide sequences, which is crucial for creating cyclic peptides, peptide conjugates, and polymers with potential therapeutic applications (Inman et al., 1991).
  • Anticancer Research :

    • A novel bromophenol derivative, 3-(4-(3-([1,4′-bipiperidin]-1′-yl)propoxy)-3-bromo-5-methoxybenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide (BOS-102), showed promising anticancer activities, particularly against lung cancer cells. The compound induced cell cycle arrest and apoptosis in cancer cells via ROS-mediated pathways, highlighting its potential in developing new anticancer therapeutics (Guo et al., 2018).
  • Chromatography and Chemical Analysis :

    • 3-Substituted-(R,S)-beta-alanine derivatives, including this compound, have been successfully separated and analyzed using high-performance liquid chromatography, demonstrating the compound's relevance in analytical chemistry for substance identification and purity assessment (Chen, Qiu, & Xu, 2005).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(p-Bromophenyl)-beta-alanine typically involves the bromination of phenylalanine derivatives. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring.

Industrial Production Methods

Industrial production of ®-3-(p-Bromophenyl)-beta-alanine may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

®-3-(p-Bromophenyl)-beta-alanine undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The bromine atom can be reduced to form phenylalanine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: N

Properties

IUPAC Name

(3R)-3-amino-3-(4-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOUYDUXPMAYMJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352360
Record name (r)-3-(p-bromophenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479074-63-0
Record name (r)-3-(p-bromophenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 479074-63-0
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Synthesis routes and methods I

Procedure details

4-Bromobenzaldehyde (10 g, 54 mmol), ammonium acetate (8.663 g, 112.4 mmol) and malonic acid (5.6762 g, 54.5 mmol) were refluxed (slow) in absolute ethanol (45 mL) for 150 hours. White solid was filtered and dissolved into a warm (70° C.) solution of 50 mL of Na2CO3 and 50 mL of H2O. This solution was then extracted with 100 mL of diethyl ether three times. The aqueous layer was further acidified to pH 7 to produce white solid β-4-bromophenyl-β-alanine (4.5140 g, 18.49 mmol, 34.2%); MP: 234° C.; IR (KBr): 3061, 1594 cm−1; TLC: RF=0.35 (solvent 24), 0.32 (solvent 25); 1H NMR (D2O/K2CO3): δ 7.42-7.38 (m, 2H), 7.17-7.14 (m, 2H), 4.11-4.07 (t, J=7.25 Hz, 1H), 2.48-2.36 (m, 2H). Anal. Calcd for C9H10BrNO2: C, 44.29; H, 4.13; N, 5.74. Found: C, 44.35; H, 3.93; N, 5.70.
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10 g
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8.663 g
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5.6762 g
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45 mL
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Synthesis routes and methods II

Procedure details

4-Bromobenzaldehyde (50.0 g, 270 mmol), malonic acid (28.1 g, 270 mmol) and ammonium acetate (27.7 g, 359 mmol, 1.3 eq.) are dissolved in ethanol (400 ml). The mixture is heated at reflux for 16 h. The resulting solid is collected on a glass filter funnel, collected with suction filtration and washed with ethanol. The residue is then recrystallized from methanol (80 ml). It is subsequently triturated with ethyl acetate and collected by suction filtration. 41.0 g (0.16 mmol, 62% of theory) of the title compound are obtained as a colorless crystalline solid.
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50 g
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28.1 g
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27.7 g
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400 mL
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Synthesis routes and methods III

Procedure details

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